molecular formula C5H8FNO B13978249 1-Fluorocyclobutanecarboxamide

1-Fluorocyclobutanecarboxamide

Cat. No.: B13978249
M. Wt: 117.12 g/mol
InChI Key: RAZARXYJDBIZKE-UHFFFAOYSA-N
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Description

1-Fluorocyclobutanecarboxamide is an organic compound characterized by a four-membered cyclobutane ring with a fluorine atom and a carboxamide group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluorocyclobutanecarboxamide can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of γ-substituted amino acid derivatives can yield cyclobutane rings . Another method includes the use of diazo compounds, ylides, and carbene intermediates for alkene cyclopropanation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Fluorocyclobutanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-Fluorocyclobutanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluorocyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biochemical pathways. The carboxamide group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

    Cyclobutanecarboxamide: Lacks the fluorine atom, resulting in different chemical properties.

    1-Chlorocyclobutanecarboxamide: Similar structure but with a chlorine atom instead of fluorine.

    1-Bromocyclobutanecarboxamide: Contains a bromine atom, leading to different reactivity.

Uniqueness: 1-Fluorocyclobutanecarboxamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

1-fluorocyclobutane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO/c6-5(4(7)8)2-1-3-5/h1-3H2,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZARXYJDBIZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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